methyl (6R)-6-methylmorpholine-2-carboxylate hydrochloride
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Overview
Description
Methyl (6R)-6-methylmorpholine-2-carboxylate hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is a derivative of morpholine, a heterocyclic amine, and is characterized by its unique structural features, including a methyl group at the 6th position and a carboxylate ester group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (6R)-6-methylmorpholine-2-carboxylate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane and methanol at room temperature, which provides good yields and mild reaction conditions . This method is advantageous due to its simplicity and compatibility with various amino acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high efficiency and yield. The use of automated systems and advanced purification techniques further enhances the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (6R)-6-methylmorpholine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
Methyl (6R)-6-methylmorpholine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (6R)-6-methylmorpholine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl (6R)-6-methylmorpholine-2-carboxylate: The non-hydrochloride form of the compound.
Methyl (6R)-6-methylmorpholine-2-carboxylate hydrobromide: A similar compound with a hydrobromide salt form.
6-Methylmorpholine-2-carboxylic acid: The carboxylic acid precursor of the ester.
Uniqueness
Methyl (6R)-6-methylmorpholine-2-carboxylate hydrochloride is unique due to its enhanced solubility and stability provided by the hydrochloride salt form. This makes it more suitable for various applications compared to its non-salt counterparts. Additionally, the presence of the methyl group at the 6th position imparts specific chemical properties that can be exploited in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C7H14ClNO3 |
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Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl (6R)-6-methylmorpholine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-5-3-8-4-6(11-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6?;/m1./s1 |
InChI Key |
MMUZHRYXGJOWPH-VQALBSKCSA-N |
Isomeric SMILES |
C[C@@H]1CNCC(O1)C(=O)OC.Cl |
Canonical SMILES |
CC1CNCC(O1)C(=O)OC.Cl |
Origin of Product |
United States |
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